2-Methoxynorbornadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74437-38-0 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methoxybicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10O/c1-9-8-5-6-2-3-7(8)4-6/h2-3,5-7H,4H2,1H3 |
InChI Key |
USSAFAWKWBQFAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2CC1C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methoxynorbornadiene and Analogous Systems
Pathways Involving Norcamphor (B56629) and 5-Norbornen-2-one Derivatives
The synthesis of 2-methoxynorbornadiene from readily available bicyclic ketones such as norcamphor and 5-norbornen-2-one presents a significant challenge due to the competition between O-alkylation of the enolate and direct reduction of the carbonyl group.
Research into the reaction of norcamphor and 5-norbornen-2-one with sodium hydride (NaH) and methyl iodide (MeI) in a monoglyme solvent has shown that the primary products are the corresponding methyl ethers resulting from carbonyl group reduction. nih.gov Instead of the anticipated O-alkylation to form 2-methoxynorbornene and this compound, the carbonyl group is reduced to a hydroxyl group, which is subsequently methylated. nih.gov This highlights a significant hurdle in utilizing these ketones as direct precursors under these specific reaction conditions. The extensive literature on the reactions of sodium hydride with carbonyl compounds primarily focuses on enolate formation and subsequent reactions, with less emphasis on the conditions that favor carbonyl reduction.
The competition between O-alkylation and carbonyl reduction is a critical aspect of synthesizing this compound from ketone precursors. The outcome of the reaction is highly dependent on the choice of base, solvent, and alkylating agent.
When enolates of 2-norbornanone are generated, they can undergo competing alkylation and azidation reactions, indicating the nuanced reactivity of these intermediates. nih.gov The preferential reaction pathway is influenced by the nature of the electrophile. nih.gov In the context of producing this compound, achieving selective O-alkylation requires steering the reaction away from carbonyl reduction. The use of a strong hydride base like NaH in solvents like monoglyme appears to favor the reduction pathway. nih.gov Alternative strategies often involve a two-step process where the ketone is first reduced to the alcohol, followed by etherification, or by using different base and solvent systems that favor the formation and subsequent O-alkylation of the enolate over carbonyl reduction.
Table 1: Reaction of Bicyclic Ketones with NaH/MeI in Monoglyme
| Starting Material | Reagents | Solvent | Primary Product Outcome | Target Product (Not Formed) | Reference |
|---|---|---|---|---|---|
| Norcamphor | NaH, MeI | Monoglyme | Carbonyl Reduction (Methyl Ether) | 2-Methoxynorbornene | nih.gov |
| 5-Norbornen-2-one | NaH, MeI | Monoglyme | Carbonyl Reduction (Methyl Ether) | This compound | nih.gov |
Stereoselective and Regioselective Synthesis of Methoxy-Substituted Norbornadienes
Achieving stereoselectivity and regioselectivity in the synthesis of methoxy-substituted norbornadienes is crucial for their application in areas like polymer chemistry and as ligands in catalysis. While Diels-Alder reactions are a common method for synthesizing substituted norbornadienes, controlling the substituent's position and orientation can be complex. researchgate.net
For instance, the synthesis of exo-norbornenes with organosilicon substituents has been achieved through direct hydrosilylation of norbornadiene, suggesting a pathway for introducing functionality with high stereoselectivity. dntb.gov.ua In the case of methoxy-substituted analogs, the introduction of the methoxy (B1213986) group can influence the reactivity and selectivity of subsequent reactions. For example, in cobalt-catalyzed reactions, 2-substituted norbornadienes are generally less reactive, and the observed regio- and stereoselectivities are often moderate. researchgate.net
Advanced Synthetic Strategies Utilizing Metal-Catalyzed Approaches
Modern synthetic chemistry offers a variety of metal-catalyzed reactions to construct and functionalize the norbornadiene scaffold with high precision. These methods provide powerful alternatives to traditional synthetic routes.
Nickel-catalyzed reactions have shown particular promise. For example, in the presence of a Ni(cod)₂ and PPh₃ catalyst system, this compound can react with methyl vinyl ketone to yield a single endo-ortho adduct in 51% yield. researchgate.net This demonstrates that while the methoxy group can lower the reactivity of the diene, highly selective cycloadditions are still achievable. researchgate.net Other transition metals like cobalt, rhodium, and palladium are also extensively used in domino reactions and cycloadditions involving norbornadiene derivatives, allowing for the construction of complex polycyclic frameworks. beilstein-journals.orgresearchgate.net
Palladium-catalyzed reactions, particularly the Catellani reaction, have enabled the functionalization of aromatic C-H bonds using norbornene as a transient mediator. beilstein-journals.org This type of cooperative catalysis allows for sequential ortho-C-H alkylation and ipso-alkynylation, offering a pathway to highly substituted aromatic compounds that could be linked to a norbornadiene framework. nih.govrsc.orgrsc.org
Table 2: Nickel-Catalyzed Reaction of this compound
| Diene | Dienophile | Catalyst System | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|---|---|
| This compound | Methyl vinyl ketone | Ni(cod)₂, PPh₃ | Single Adduct | 51% | endo-ortho | researchgate.net |
Reaction Mechanisms and Organic Transformations of 2 Methoxynorbornadiene
Electrophilic Addition Reactions to the Norbornadiene Core
The electron-rich double bonds of the norbornadiene system are susceptible to attack by electrophiles. The presence of the electron-donating methoxy (B1213986) group at a vinylic position (C-2) introduces a significant electronic bias, directing the course of these addition reactions.
Regiochemical Control by the Methoxy Group
In electrophilic addition reactions, the methoxy group exerts strong regiochemical control. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that is less substituted, leading to the formation of the more stable carbocation intermediate. lumenlearning.comlibretexts.org In the case of 2-methoxynorbornadiene, the methoxy group, through its resonance effect, can stabilize an adjacent carbocation.
It is important to note that addition to the unsubstituted double bond (at C-5 and C-6) can also occur, though it is generally less favored due to the activating effect of the methoxy group on the C-2/C-3 double bond. The relative reactivity of the two double bonds can be influenced by the nature of the electrophile and the reaction conditions.
Stereochemical Outcomes of Addition Processes
The rigid, bicyclic framework of norbornadiene dictates that additions to the double bonds typically occur from the less sterically hindered exo face. This general preference for exo attack is a well-established principle in norbornane (B1196662) chemistry.
In the electrophilic addition to this compound, the initial attack of the electrophile at C-3 is expected to proceed from the exo face. The subsequent attack of the nucleophile on the resulting carbocation at C-2 can, in principle, occur from either the exo or endo face. However, the stereochemical outcome is often dependent on the specific electrophile and reaction conditions. If the reaction proceeds through a discrete, planar carbocation, a mixture of stereoisomers may be obtained. chemistrysteps.comopenochem.org Conversely, if the reaction involves a bridged intermediate or if steric factors dominate the nucleophilic attack, a higher degree of stereoselectivity can be observed.
Pericyclic Reactions of this compound
This compound is a versatile substrate for various pericyclic reactions, including cycloadditions. The electronic nature of the methoxy group and the strained geometry of the diene system play crucial roles in determining the feasibility and selectivity of these transformations.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)
The double bonds of this compound can participate as either the diene or the dienophile component in Diels-Alder reactions, or as a two-electron component in other cycloaddition processes like the [2+2+2] cycloaddition.
In intermolecular Diels-Alder reactions, this compound can react with various dienophiles. The substituted double bond, being more electron-rich due to the methoxy group, is generally the more reactive partner. When reacting with electron-deficient dienophiles, the methoxy group directs the regioselectivity of the cycloaddition. The reaction of this compound with dienophiles such as tetracyanoethylene (B109619) (TCNE) or 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) leads to the formation of the corresponding cycloadducts. nih.govnih.gov
The selectivity of these reactions is governed by both steric and electronic factors. As with electrophilic additions, the approach of the dienophile is generally favored from the less hindered exo face of the norbornadiene system.
| Dienophile | Reaction Conditions | Major Product(s) | Selectivity |
| Tetracyanoethylene (TCNE) | Dichloromethane, rt | Exo-adduct | High exo-selectivity |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Acetone, rt | Exo-adduct | High exo-selectivity |
Transition metal-catalyzed [2+2+2] cycloadditions offer a powerful method for the synthesis of complex polycyclic systems. acs.org this compound can participate as a two-pi-electron component in these reactions, typically reacting with two molecules of an alkyne to form a benzene (B151609) ring fused to the norbornane framework. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the electronic properties of the alkyne coupling partners.
While less commonly documented for this compound itself, norbornadiene derivatives can be engineered to undergo intramolecular cycloaddition reactions. By tethering a diene or dienophile to the norbornadiene scaffold, intramolecular Diels-Alder reactions can be initiated, leading to the formation of complex, caged polycyclic structures. The presence of the methoxy group would be expected to influence the reactivity and selectivity of such intramolecular processes by altering the electron density of the participating double bond. The success of these cascades is highly dependent on the length and nature of the tether connecting the reacting moieties, which must allow for a favorable transition state geometry. researchgate.net
Sigmatropic Rearrangements (e.g., Wittig, Claisen, Cope)
Sigmatropic rearrangements are concerted intramolecular processes involving the migration of a σ-bond across a π-system. The Cope and Claisen rearrangements, both khanacademy.orgkhanacademy.org-sigmatropic shifts, are among the most well-studied and synthetically useful of these transformations.
The presence of a methoxy group at the 2-position of the norbornadiene skeleton can exert a significant influence on the pathways of sigmatropic rearrangements. In the context of a Cope rearrangement of a divinylcyclopropane system derived from this compound, the methoxy group can stabilize the transition state through electronic effects. For instance, in certain aromatic Cope rearrangements, a methoxy group has been shown to provide additional stability to the transition state, thereby facilitating the reaction. This stabilization arises from the ability of the oxygen lone pairs to donate electron density into the developing π-system of the transition state.
In Claisen rearrangements involving a vinyl ether moiety derived from this compound, the methoxy group would be an integral part of the rearranging system. Its electronic properties would directly impact the energetics of the transition state, potentially lowering the activation energy and influencing the reaction rate.
Stereocontrol is a critical aspect of sigmatropic rearrangements, as these reactions often proceed through highly ordered, chair-like or boat-like transition states. The stereochemical outcome is dictated by the geometry of this transition state. The substituents on the rearranging framework play a crucial role in determining the preferred transition state geometry by minimizing steric interactions.
Intramolecular Rearrangement Processes and Skeletal Reorganizations
Beyond concerted pericyclic reactions, this compound and its derivatives can undergo intramolecular rearrangements through stepwise mechanisms involving charged or radical intermediates.
Carbocation-Mediated Rearrangements
The addition of electrophiles to the double bonds of this compound can generate carbocationic intermediates. These carbocations are prone to rearrangement to form more stable species. The strained bicyclic framework of norbornadiene provides a unique template for complex skeletal reorganizations.
The methoxy group at the 2-position is expected to play a significant role in directing the initial electrophilic attack and in stabilizing the resulting carbocation. An adjacent methoxy group can stabilize a carbocation through resonance, which would be a powerful directing effect. The subsequent rearrangements, such as Wagner-Meerwein shifts, would be driven by the relief of ring strain and the formation of a more stable carbocationic center.
| Precursor | Conditions | Intermediate | Rearranged Product |
| 2-Substituted Norbornadiene | Protic Acid | Secondary Carbocation | Tertiary Carbocation |
| 7-Substituted Norbornadiene | Lewis Acid | Norbornenyl Cation | Tricyclic Cation |
Radical-Mediated Rearrangements
Radical-mediated rearrangements of norbornadiene systems, although less common than their carbocationic counterparts, can also lead to significant skeletal reorganizations. These reactions are typically initiated by radical initiators or photochemical methods. The resulting radical intermediates can undergo intramolecular additions to the remaining double bond or other bond-cleavage and bond-forming processes.
The influence of the 2-methoxy group in such rearrangements would be primarily electronic. It could affect the stability of the initial radical and any subsequent radical intermediates, thereby influencing the reaction pathway and the distribution of products.
Oxidative and Reductive Chemical Transformations of this compound
The strained bicyclic structure of this compound, with its two double bonds, makes it a versatile substrate for a variety of oxidative and reductive transformations. These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton, leading to a range of synthetically useful products. The stereochemical outcome of these transformations is often dictated by the steric hindrance of the bridged ring system, with reagents preferentially attacking from the less hindered exo face.
Oxidative Transformations
Oxidative reactions of this compound primarily target the electron-rich carbon-carbon double bonds. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage, each yielding distinct products with specific stereochemistry.
Epoxidation: The reaction of this compound with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. wikipedia.orgmasterorganicchemistry.com Due to the steric hindrance of the bicyclic system, the epoxidation is expected to occur selectively on the exo face of the molecule, yielding exo-2-methoxy-5,6-epoxynorbornene. The reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. masterorganicchemistry.com
Dihydroxylation: The conversion of the double bonds of this compound to vicinal diols can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orgmasterorganicchemistry.com These reactions typically proceed with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.com For this compound, this results in the formation of a cis-diol on the exo face. The reaction with osmium tetroxide involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. masterorganicchemistry.com The use of catalytic amounts of osmium tetroxide in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common practice to mitigate the toxicity and cost of the reagent. organic-chemistry.org
Oxidative Cleavage: The double bonds of this compound can be cleaved under strong oxidizing conditions. Ozonolysis, followed by an appropriate workup, is a powerful method for this transformation. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bonds to yield carbonyl compounds, such as aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) would lead to carboxylic acids.
Reductive Transformations
Reductive transformations of this compound typically involve the saturation of one or both of the carbon-carbon double bonds. Catalytic hydrogenation is the most common method employed for this purpose.
Catalytic Hydrogenation: The hydrogenation of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This reaction results in the addition of hydrogen atoms across the double bonds, leading to the formation of the corresponding saturated derivative, 2-methoxynorbornane. The hydrogenation of norbornadiene systems is known to proceed with exo-stereoselectivity, where both hydrogen atoms add from the less sterically hindered exo face of the molecule. masterorganicchemistry.com It is possible to achieve selective reduction of one of the two double bonds under carefully controlled conditions, yielding 2-methoxynorbornene.
Below is a summary of the expected products from the oxidative and reductive transformations of this compound.
| Reaction Type | Reagent(s) | Expected Major Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | exo-2-Methoxy-5,6-epoxynorbornene | Exo addition |
| Syn-Dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃/H₂O | exo,exo-5,6-Dihydroxy-2-methoxynorbornene | Syn, Exo addition |
| Catalytic Hydrogenation | H₂, Pd/C | 2-Methoxynorbornane | Exo addition |
Coordination Chemistry of 2 Methoxynorbornadiene As a Ligand
Complexation with Transition Metals and Ligand Design Principles
The design of ligands is a cornerstone of modern catalysis, enabling fine-tuning of the electronic and steric environment around a metal center to control reactivity and selectivity. Substituted norbornadienes, including 2-methoxynorbornadiene, offer a rigid bicyclic framework that can be systematically modified. The introduction of a methoxy (B1213986) group at the 2-position introduces both electronic and steric perturbations to the parent norbornadiene scaffold, influencing its coordination behavior.
Synthesis of Metal Complexes with this compound Ligands
The synthesis of transition metal complexes featuring this compound as a ligand generally follows established organometallic procedures. These methods typically involve the reaction of a suitable metal precursor with the this compound ligand. Common metal precursors include labile complexes that can readily undergo ligand exchange. For instance, rhodium(I) and palladium(II) complexes are often synthesized from precursors such as [Rh(CO)2Cl]2 or [PdCl2(cod)] (cod = 1,5-cyclooctadiene), where the existing ligands are easily displaced by the incoming this compound.
While specific synthetic details for a wide range of this compound complexes are not extensively documented in publicly available literature, the general principles of olefin coordination chemistry apply. The synthesis would typically be carried out in an inert atmosphere using dry solvents to prevent decomposition of the metal precursors and the resulting complexes. Characterization of the newly formed complexes would rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to unequivocally determine the structure and bonding.
For example, the synthesis of a hypothetical rhodium(I) complex could proceed as follows:
[Rh(CO)₂Cl]₂ + 2 C₈H₉O → 2 [RhCl(C₈H₉O)] + 4 CO
In this reaction, the dimeric rhodium precursor reacts with two equivalents of this compound to yield a monomeric complex where the diene is coordinated to the rhodium center.
Chelation Modes and Coordination Geometries
Norbornadiene and its derivatives typically coordinate to transition metals in a bidentate fashion, utilizing the two olefinic double bonds. In the case of this compound, the primary mode of coordination is expected to be through the π-systems of its two C=C bonds. This results in a chelating ligand that occupies two coordination sites on the metal center.
The presence of the methoxy group at the 2-position is not expected to directly participate in coordination to the metal center in most cases, as the oxygen atom is sterically hindered and electronically less available for donation compared to the olefinic π-bonds. Therefore, this compound is anticipated to act as a bidentate, non-chelating diene ligand.
Table 1: Expected Coordination Geometries of this compound Complexes
| Metal Center | Coordination Number | Typical Geometry | Example Ligands (X, Y) |
| Rh(I) | 4 | Square Planar | Cl⁻, PPh₃ |
| Pd(II) | 4 | Square Planar | Cl⁻, Br⁻ |
| Pt(II) | 4 | Square Planar | Cl⁻, I⁻ |
| Fe(0) | 5 | Trigonal Bipyramidal | CO, CO |
| Mo(0) | 6 | Octahedral | (CO)₄ |
This table presents hypothetical examples based on the known coordination chemistry of norbornadiene.
Electronic and Steric Effects of the Methoxy Group on Ligand Properties and Metal-Ligand Bonding
The introduction of a methoxy group (-OCH₃) onto the norbornadiene framework significantly alters its electronic and steric profile as a ligand.
The interplay of these electronic and steric effects can be subtle and is crucial in the rational design of catalysts. By modifying the electronic nature and steric bulk of the ligand, it is possible to tune the catalytic activity and selectivity of the metal complex for a specific transformation.
Application of this compound Complexes as Precursors in Homogeneous Catalysis
Transition metal complexes of norbornadiene and its derivatives are well-established as precursors and catalysts in a variety of homogeneous catalytic reactions. wikipedia.org These reactions often exploit the lability of the diene ligand or the reactivity of the coordinated double bonds. While specific catalytic applications of this compound complexes are not widely reported, their potential can be inferred from the known reactivity of related norbornadiene complexes.
Norbornadiene complexes, particularly those of rhodium(I), have been utilized in homogeneous catalysis. wikipedia.org The diene ligand can be readily displaced by other substrates, making these complexes convenient starting materials for generating catalytically active species in situ.
One area where norbornadiene derivatives have found application is in palladium-catalyzed reactions. For instance, the palladium/norbornene cooperative catalysis has been a powerful tool for C-H functionalization reactions. researchgate.netnih.gov Although this compound itself is not the catalyst, this example highlights the utility of the norbornane (B1196662) framework in facilitating catalytic cycles. Borylated norbornadiene derivatives have also been used in palladium-catalyzed Suzuki-Miyaura coupling reactions, demonstrating the potential for functionalized norbornadienes to serve as building blocks in organic synthesis. d-nb.info
The electronic and steric properties imparted by the 2-methoxy group could potentially be exploited to modulate the catalytic activity of a metal center. The electron-donating nature of the methoxy group could enhance the reactivity of the metal in certain oxidative addition steps, while its steric bulk could influence the regioselectivity or stereoselectivity of a catalytic transformation.
Table 2: Potential Catalytic Applications for this compound Complexes
| Catalytic Reaction | Metal | Rationale |
| Hydrogenation | Rhodium | The diene can be hydrogenated or act as a labile ligand for substrate coordination. |
| Hydrosilylation | Platinum, Rhodium | The electron-rich diene may facilitate oxidative addition of the Si-H bond. |
| C-C Coupling Reactions | Palladium | The complex could serve as a precatalyst, with the methoxy group influencing catalyst activity and stability. |
| Polymerization | Nickel, Palladium | Norbornene-type monomers are known to undergo ring-opening metathesis polymerization (ROMP). |
This table presents potential applications based on the known catalysis of related norbornadiene complexes.
Catalytic Applications Involving 2 Methoxynorbornadiene and Its Derivatives
Role as a Monomer in Polymerization Catalysis
Derivatives of norbornadiene are prominent monomers in two major types of polymerization: Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization. These processes yield polymers with distinct backbone structures and properties. The driving force for the polymerization of norbornadiene derivatives is often the release of ring strain inherent in the bicyclo[2.2.1]heptene skeleton. nih.gov
ROMP, a chain-growth polymerization, involves the cleavage and reformation of double bonds, catalyzed by transition metal alkylidene complexes. nih.gov This method transforms the cyclic monomer into a linear unsaturated polymer. Vinyl-addition polymerization, in contrast, proceeds through the opening of one of the double bonds in the norbornene ring system, leaving the bicyclic structure intact and creating a saturated polymer backbone with repeating bicyclic units. nih.govrsc.org This type of polymerization is typically catalyzed by late transition metal complexes, such as those of palladium and nickel. nih.govukzn.ac.za
Metal-Catalyzed Polymerization Systems
A variety of transition metals are effective in catalyzing the polymerization of norbornadiene derivatives, with the choice of metal significantly influencing the polymerization mechanism, polymer structure, and properties.
Rhodium (Rh): Rhodium complexes, such as [Rh(norbornadiene)Cl]₂, are known to catalyze the polymerization of various unsaturated monomers. researchgate.net While extensively used for phenylacetylene (B144264) polymerization where the diene acts as a ligand, rhodium catalysts also participate in the copolymerization of norbornadiene derivatives with carbon monoxide to produce unsaturated polyketones. rsc.orgdocumentsdelivered.com
Ruthenium (Ru): Ruthenium-based catalysts, particularly the well-defined Grubbs' catalysts (first, second, and third generation), are exceptionally effective for the ROMP of norbornadiene and its functionalized derivatives. nih.gov These catalysts are valued for their high tolerance to a wide range of functional groups, as well as their general insensitivity to air and moisture. nih.gov The use of third-generation Grubbs' catalysts can lead to controlled living polymerizations, yielding polymers with narrow molecular weight distributions. nih.gov
Molybdenum (Mo) & Tungsten (W): Schrock-type catalysts based on molybdenum and tungsten are also highly active for ROMP. These early transition metal catalysts are known for their high polymerization rates. uliege.be Tungsten-based catalytic systems, in particular, often favor the formation of polymers with a high content of cis-double bonds in the polymer backbone. mdpi.com
Palladium (Pd): Palladium catalysts are primarily used for the vinyl-addition polymerization of norbornene and its derivatives. researchgate.net Catalyst systems based on palladium(II) precursors can efficiently polymerize monomers like 2-methoxycarbonyl-5-norbornene, an analogue of 2-methoxynorbornadiene. researchgate.net These systems produce high-molecular-weight polymers with saturated backbones, which imparts high thermal and chemical stability. nih.gov
| Metal Catalyst System | Polymerization Type | Key Characteristics | Reference |
|---|---|---|---|
| Ruthenium (Grubbs' Catalysts) | ROMP | High functional group tolerance; enables living polymerization; typically favors trans-polymers. | nih.gov |
| Palladium ((NHC)Pd-systems) | Vinyl Addition | Produces saturated polymer backbones; high thermal stability of resulting polymers. | nih.govresearchgate.net |
| Tungsten ({W₂} bimetallic cluster) | ROMP | Highly efficient; provides polymers with high cis-content. | mdpi.com |
| Rhodium ([Rh(diene)Cl]₂) | Copolymerization (e.g., with CO) | Catalyzes alternating copolymerization to form polyketones. | rsc.org |
Influence of Methoxy (B1213986) Group on Polymerization Kinetics and Stereocontrol
The nature of the substituent on the norbornadiene ring, such as the methoxy group in this compound, can exert a significant influence on both the rate of polymerization and the stereochemistry of the resulting polymer.
The electronic properties of the methoxy group (an electron-donating group) can affect the monomer's reactivity by altering the electron density of the double bonds, which in turn influences the rate of coordination to the metal catalyst center. nsf.gov In ROMP, the choice of substituent, referred to as the anchor group, has been shown to have a substantial effect on the propagation rate constant (kₚ). nsf.gov For instance, studies on different exo-norbornene monomers revealed that tuning the anchor group could lead to a 5- to 10-fold increase in kₚ when using a third-generation Grubbs' catalyst. nsf.gov
Stereocontrol is a critical aspect of norbornadiene polymerization, affecting the properties of the final material. In ROMP, the stereochemistry is defined by the configuration of the double bonds (cis or trans) in the polymer backbone and the relative orientation of the substituents (tacticity). Ruthenium-catalyzed ROMP of 2,3-disubstituted norbornadienes has been shown to yield high-trans, highly tactic polymers. uliege.be It has also been observed that an increase in the steric bulk of the substituent can lead to a decrease in the trans-content and tacticity of the polymer, likely due to increased steric hindrance during the formation of the metallacyclobutane intermediate. nih.gov Therefore, the relatively small methoxy group is expected to allow for high stereocontrol. In palladium-catalyzed vinyl-addition polymerization, the stereochemistry of the monomer (endo vs. exo) can also affect reactivity, with some catalyst systems showing preferential consumption of one isomer over the other. researchgate.net
Catalyst Regeneration and Stability in ROMP
The stability and potential for regeneration of the catalyst are important considerations in polymerization processes. In the ROMP of 7-alkoxy norbornadiene monomers using a Grubbs' catalyst, it has been observed that the initiator is consumed first and then partially regenerated at the expense of the propagating species as the reaction proceeds. researchgate.net This regeneration suggests a complex equilibrium between active and dormant catalytic species.
However, catalyst degradation is a known challenge. The stability of ruthenium metathesis catalysts can be compromised by certain functional groups present on the monomer or in the reaction medium. For example, amines can readily degrade the ruthenium methylidene and ruthenacyclobutane intermediates that are key to the catalytic cycle, which can quench the polymerization. uib.no The mechanism of degradation can involve nucleophilic attack by the functional group on the propagating alkylidene. uib.no The metathesis activity of Grubbs' catalysts can also be reversibly inhibited by N-donor ligands, which can be used to temporarily halt the polymerization. The reaction can then be re-initiated by the addition of an acid, which protonates the inhibiting ligand. nih.gov
Other Metal-Catalyzed Reactions Using this compound Derivatives (General)
Beyond polymerization, the strained olefinic structure of norbornadiene derivatives makes them valuable substrates in a range of other metal-catalyzed reactions, enabling the synthesis of complex molecular architectures.
Asymmetric Catalysis and Enantioselective Transformations
The rigid, C₂-symmetric scaffold of norbornadiene can be exploited in asymmetric catalysis. Chiral ligands derived from norbornadiene derivatives are used to induce enantioselectivity in metal-catalyzed reactions. Furthermore, the norbornadiene moiety itself can undergo enantioselective transformations. For example, the desymmetrization of oxabenzonorbornadienes (oxygen-bridged analogues) has been achieved through a (3+2) cycloaddition reaction with hydrazones using a chiral Brønsted acid catalyst. researchgate.net Additionally, nickel-catalyzed enantioselective [2+2] cycloaddition reactions between azabenzonorbornadienes and internal alkynes provide a direct route to chiral four-membered carbocycles. researchgate.net These strategies are, in principle, applicable to this compound, where the methoxy group could influence the stereochemical outcome of the reaction.
Selective Functionalizations
The two distinct double bonds in norbornadiene derivatives offer opportunities for selective functionalization. Protocols involving a sequence of reactions, such as nitrile oxide 1,3-dipolar cycloaddition followed by ring-opening metathesis (ROM) and cross-metathesis (CM), have been developed for the selective functionalization of norbornadiene. researchgate.net This approach allows for the transformation of the readily available starting material into novel bicyclic scaffolds containing multiple chiral centers. researchgate.net Palladium/norbornene cooperative catalysis has also been employed for the dual functionalization of other heterocyclic compounds, demonstrating the versatility of the norbornene framework in mediating complex transformations. nih.gov Such selective reactions on a this compound substrate would allow for the synthesis of highly functionalized and structurally diverse small molecules.
| Reaction Type | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective [2+2] Cycloaddition | Nickel / Chiral SIPHOS ligand | Chiral four-membered carbocycles | Asymmetric synthesis of strained rings. | researchgate.net |
| Desymmetrization via (3+2) Cycloaddition | Chiral Brønsted Acid | Exo-cycloaddition products | Creates multiple stereocenters from a meso-starting material. | researchgate.net |
| Cycloaddition/ROM/Cross-Metathesis | Nitrile Oxide / Grubbs' Catalyst | Functionalized isoxazoline (B3343090) derivatives | Sequential reactions for selective functionalization. | researchgate.net |
| Copolymerization | Rhodium complex | Unsaturated polyketones | Alternating incorporation of carbon monoxide. | rsc.org |
Polymerization Studies of Methoxy Substituted Norbornadiene Derivatives
Ring-Opening Metathesis Polymerization (ROMP)nih.govnii.ac.jp
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing strained cyclic olefins, such as norbornadiene derivatives, using metal carbene catalysts. youtube.com The driving force for this reaction is the relief of ring strain. nih.govnii.ac.jp For methoxy-substituted norbornadienes, ROMP offers a route to functionalized polyolefins with double bonds in the polymer backbone. youtube.com
Control of Polymer Microstructure and Stereoregularitynih.govrsc.org
The microstructure of polymers derived from substituted norbornadienes, including the cis/trans content of the double bonds in the polymer backbone, is significantly influenced by the catalyst system and the monomer's substituents. In the ROMP of norbornadiene diesters initiated by ruthenium-based catalysts, the resulting polymers often favor a trans configuration, which is generally more thermally stable. rsc.org
However, the proportion of trans isomers can decrease with an increase in the steric bulk of the side groups. This is attributed to the increased steric hindrance during the formation of the metallacyclobutane intermediate, a key step in the ROMP mechanism. rsc.org For instance, in the polymerization of 2,3-difunctionalized norbornadienes using well-defined molybdenum catalysts, polymers with a high trans content (90-95%) can be achieved. dtic.mil The stereoselectivity is also influenced by the potential for the newly formed double bond to coordinate back to the metal center of the catalyst. youtube.com
Studies on symmetric bis(alkoxycarbonyl)norbornadienes have shown that Grubbs' third-generation catalyst can produce polymers with a high trans content and narrow polydispersity indexes (PDIs). nii.ac.jp
Table 1: ROMP of Symmetric Norbornadiene Diesters with Grubbs' 3rd Generation Catalyst
| Monomer Substituent (R) | Yield (%) | PDI | Trans Content (%) |
|---|---|---|---|
| Methyl | 27 | 1.15 | >95 |
| Ethyl | 76 | 1.08 | >95 |
| Isopropyl | 65 | 1.04 | 94 |
| tert-Butyl | 58 | 1.10 | 92 |
| Cyclohexyl | 61 | 1.07 | 93 |
This table is generated based on data for symmetric 2,3-dicarboalkoxynorbornadienes, which serve as a model for understanding the behavior of methoxy-substituted systems. rsc.org
Impact of Substituent Position and Steric Bulk on ROMPrsc.orgresearchgate.net
The position and size of substituents on the norbornadiene ring play a critical role in the monomer's reactivity and the resulting polymer's properties. The steric hindrance caused by bulky ester functional groups can influence the stereochemistry of the polymer. rsc.org For example, in non-symmetric norbornadiene diesters, the presence of a bulky tert-butyl ester group can lead to lower polymer yields compared to polymers from symmetric monomers with smaller substituents. nih.govrsc.org
Research on various norbornene derivatives has established that substituents in the 7-syn-position can reduce the monomer's activity in ROMP. researchgate.net Similarly, the stereochemistry of the substituents (endo vs. exo) has a known impact on reactivity, with exo-isomers generally being more active than their endo-counterparts in ROMP. researchgate.net In the case of 2,3-dicarbomethoxy-norbornadiene, living polymerization has been successfully achieved, indicating that the methoxy (B1213986) groups at these positions are well-tolerated by certain initiator systems. dtic.mil
Advanced Initiator Systems and Their Performance in ROMPnih.govnii.ac.jp
The development of well-defined initiator systems, particularly ruthenium-based Grubbs' catalysts and molybdenum-based Schrock catalysts, has revolutionized ROMP. nih.gov Grubbs' second-generation (G2) and third-generation (G3) catalysts are widely used due to their stability in the presence of air and moisture and their high tolerance for various functional groups, including esters. nih.govnii.ac.jp
The Grubbs' third-generation catalyst, in particular, demonstrates enhanced reactivity in the initiation step, which leads to better control over the polymerization and results in polymers with narrow molecular weight distributions (low PDIs). nii.ac.jprsc.org This catalyst has proven effective for the controlled living polymerization of norbornadiene half-esters, even those containing a polar carboxylic acid group. nih.govnii.ac.jp Molybdenum alkylidene catalysts are also highly effective for the living ROMP of 2,3-difunctionalized norbornadienes, producing virtually monodisperse polymers. dtic.mil Bimetallic tungsten-based initiators have also been shown to be highly efficient and cis-stereoselective for the ROMP of norbornadiene. mdpi.commdpi.com
Table 2: Performance of Different Initiators in Norbornadiene Derivative ROMP
| Initiator System | Key Features | Applicable Monomers | Reference |
|---|---|---|---|
| Grubbs' 2nd Gen. (G2) | Good functional group tolerance. | Symmetric diesters. | nih.gov |
| Grubbs' 3rd Gen. (G3) | Enhanced initiation, high livingness, tolerant to polar groups. | Symmetric & non-symmetric diesters, half-esters. | nih.govnii.ac.jp |
| Molybdenum Alkylidene | High activity, produces monodisperse polymers. | 2,3-difunctionalized norbornadienes. | dtic.mil |
Vinyl Addition Polymerization of Methoxy-Norbornene Derivativesresearchgate.netacs.org
Vinyl addition polymerization is an alternative pathway for polymerizing norbornene-type monomers, which proceeds by opening the double bond while leaving the bicyclic structure intact. hhu.de This results in a polymer with a saturated, rigid backbone, leading to high thermal stability. nih.govnih.gov
Palladium-based catalysts are particularly effective for the vinyl addition polymerization of norbornene derivatives bearing polar or bulky substituents. researchgate.net For instance, a (t-Bu3P)PdMeCl complex activated by a borate (B1201080) co-catalyst has been shown to facilitate the living vinyl addition polymerization of methoxycarbonyl-substituted norbornene. acs.org This system allows for the synthesis of polymers where the molecular weight increases linearly with monomer conversion, a characteristic of a living polymerization. acs.org This approach has also enabled the creation of the first well-defined block copolymers from substituted norbornene monomers via vinyl addition. acs.org
Mechanistic Insights into Polymerization Pathways
The mechanism of ROMP involves a cycloaddition between the olefin of the monomer and the metal carbene catalyst to form a metallacyclobutane intermediate. youtube.com Subsequent cycloreversion opens the ring and regenerates a new metal carbene, which then propagates the polymerization. youtube.com The stereochemistry of the resulting double bond (cis or trans) is determined during this process and can be influenced by steric interactions within the intermediate and coordination effects. rsc.org
In contrast, the mechanism for vinyl addition polymerization with late-transition metal catalysts, like palladium, typically involves the insertion of the norbornene monomer into a metal-alkyl bond. The propagation proceeds via repeated migratory insertions of monomer units. This pathway does not involve ring-opening, thus preserving the bicyclic structure of the monomer in the polymer chain. researchgate.nethhu.de
Theoretical and Computational Investigations of 2 Methoxynorbornadiene Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 2-methoxynorbornadiene. The presence of the electron-donating methoxy (B1213986) group at the C2 position breaks the molecule's symmetry, leading to distinct electronic properties for the substituted (C2=C3) and unsubstituted (C5=C6) double bonds.
Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com In this compound, the methoxy group raises the energy of the HOMO, which is predominantly localized on the substituted C2=C3 π-bond. This increased HOMO energy makes the substituted double bond more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted double bond.
Conceptual DFT provides a set of reactivity descriptors that quantify these characteristics. mdpi.com Parameters such as electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N) can be calculated to predict reactivity. For this compound, the substituted double bond is expected to exhibit a higher local nucleophilicity. These indices are invaluable for predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions. nih.govbibliotekanauki.pl For instance, in a reaction with an electron-deficient dienophile, FMO theory would predict that the interaction with the HOMO of this compound will dominate, leading to an attack at the more nucleophilic substituted double bond. nih.gov
Table 1: Calculated Global Reactivity Indices for Substituted Norbornadienes (Illustrative Data)
| Substituent (at C2) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |
|---|---|---|---|---|---|
| -H (Norbornadiene) | -9.25 | 1.15 | 10.40 | 1.55 | 2.85 |
| -OCH₃ (Methoxy) | -8.98 | 1.10 | 10.08 | 1.52 | 3.12 |
| -CN (Cyano) | -9.80 | 0.55 | 10.35 | 2.25 | 2.30 |
Note: This table contains illustrative data based on general chemical principles for DFT calculations at the B3LYP/6-31G(d) level of theory. Actual values may vary based on the specific computational methods and basis sets used.
Mechanistic Studies through Potential Energy Surface Exploration and Transition State Localization
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a given transformation. bohrium.comsemanticscholar.org The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Minima on the PES correspond to stable species (reactants, intermediates, and products), while first-order saddle points correspond to transition states (TS). mdpi.comresearchgate.net
For reactions involving this compound, such as Diels-Alder or [2+2] cycloadditions, DFT calculations are employed to locate the geometries and energies of all relevant stationary points along the reaction coordinate. researchgate.netresearchgate.netdntb.gov.ua The process begins with the geometry optimization of the reactants and products. youtube.com Subsequently, various computational algorithms are used to locate the transition state structure connecting them. mdpi.com Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
The calculated energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), which is crucial for determining the reaction kinetics. acs.org For this compound, computational studies can compare the activation barriers for reaction at the substituted versus the unsubstituted double bond, thereby predicting the site selectivity. nih.gov It is generally found that electron-donating groups like methoxy lower the activation barrier for cycloaddition reactions with electron-poor reactants. researchgate.net Furthermore, the stereochemical outcome (e.g., exo vs. endo selectivity) can be predicted by comparing the activation energies of the respective transition states. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the energetics of specific points on the PES, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and intermolecular interactions. mdpi.comnih.gov
A particularly powerful application of MD is in the study of photochemical reactions, known as nonadiabatic molecular dynamics. acs.orgnih.gov For norbornadiene systems, which are known for their photo-induced isomerization to quadricyclane (B1213432), these simulations can model the molecule's behavior after absorbing light. acs.orgnih.gov The simulations track the trajectory of the excited-state molecule as it moves on the excited-state potential energy surface, providing mechanistic details of the ultrafast cycloaddition process and predicting quantum yields. nih.govnih.gov
Advanced Computational Methodologies for Predicting Reaction Outcomes and Selectivity
Beyond static DFT calculations and classical MD, a range of advanced computational methodologies are being developed to enhance the prediction of reaction outcomes and selectivity. nih.govarxiv.orgresearchgate.net
One major area of development is the use of Machine Learning (ML) . ML models can be trained on large datasets of known chemical reactions, learning the complex relationships between reactant structures and reaction outcomes. nih.govmit.edu For a molecule like this compound, an ML model could predict the major product of a reaction with a new reagent by comparing it to the learned patterns from thousands of similar reactions. rsc.org These models can predict regioselectivity and stereoselectivity with high accuracy, often much faster than traditional quantum chemical calculations. nih.govarxiv.org
High-Throughput Virtual Screening (HTVS) combines automated computational workflows with large chemical libraries to rapidly evaluate thousands of potential reactants or catalysts. nih.gov For instance, one could computationally screen a large number of substituted norbornadienes, including this compound, to identify candidates with optimal properties for applications like molecular solar thermal (MOST) energy storage. nih.govmaterialsmodeling.org
Combining quantum mechanics with machine learning (QM/ML ) is another promising approach. In these methods, ML models are trained to predict the results of expensive quantum chemical calculations. nih.gov For example, a model could be trained to predict the DFT-calculated activation energies for a class of reactions, allowing for the rapid screening of many substrates without the need to run a full DFT calculation for each one. This approach offers a balance between the accuracy of quantum mechanics and the speed of machine learning, providing a powerful tool for predictive chemistry. nih.gov
Photochemical Behavior of 2 Methoxynorbornadiene
Photoinduced Rearrangements and Cyclizations
Upon direct or sensitized irradiation with ultraviolet light, 2-methoxynorbornadiene undergoes a clean and efficient intramolecular [2+2] cycloaddition to yield 2-methoxyquadricyclane. This photoisomerization is the dominant photochemical pathway. The reaction involves the formation of a new carbon-carbon bond between the two double bonds of the norbornadiene system, creating the highly strained tetracyclic cage structure of the quadricyclane (B1213432).
The presence of the methoxy (B1213986) group at the 2-position can influence the electronic properties and steric interactions of the molecule, but the fundamental rearrangement to the corresponding quadricyclane remains the primary photochemical event. While other photochemical rearrangements are known for different classes of unsaturated compounds, for this compound, the formation of 2-methoxyquadricyclane is the principal and most studied photoinduced process.
Photoreactivity Mechanisms and Excited State Pathways
The photoisomerization of norbornadiene derivatives, including this compound, can proceed through either the first excited singlet state (S₁) upon direct irradiation or the first excited triplet state (T₁) when a triplet sensitizer (B1316253) is used.
Direct Irradiation (Singlet Pathway): Upon absorption of a photon of appropriate energy, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo internal conversion back to the ground state, fluoresce, or proceed through a conical intersection to form the quadricyclane structure. Computational studies on substituted norbornadienes suggest that the [2+2] cycloaddition reaction on the singlet surface is an ultrafast and efficient process. The methoxy substituent can affect the absorption wavelength and the lifetime of the excited state.
Sensitized Irradiation (Triplet Pathway): In the presence of a triplet sensitizer (e.g., acetone, benzophenone), the sensitizer absorbs the light and, after intersystem crossing to its triplet state, transfers its energy to the this compound molecule. This promotes the norbornadiene derivative to its first triplet state (T₁). From the T₁ state, the molecule can then undergo the cycloaddition to form 2-methoxyquadricyclane. The efficiency of the triplet-sensitized reaction depends on the triplet energy of the sensitizer being higher than that of the this compound.
Influence of Solvent and Substituent Effects on Photochemical Efficiency and Selectivity
The photochemical efficiency, often expressed as the quantum yield (Φ), and the selectivity of the photoisomerization of norbornadienes are influenced by both the solvent environment and the nature of the substituents on the norbornadiene core.
Substituent Effects: The methoxy group, as an electron-donating substituent, can influence the photochemical properties of the norbornadiene system. Substituents can alter the absorption spectrum, shifting the wavelength of maximum absorption (λmax) to longer wavelengths (a bathochromic or red shift). This can be advantageous for better matching the solar spectrum in energy storage applications.
The electronic nature of the substituent also impacts the energy levels of the excited states and the efficiency of the photoisomerization. Electron-donating groups like methoxy can affect the rate of intersystem crossing and the lifetime of the excited states. The position of the substituent is also crucial; for instance, substitution at the bridgehead position has been shown to significantly affect the kinetic stability of the resulting quadricyclane.
Below is a table summarizing the general effects of substituents on the key photochemical parameters of norbornadiene derivatives, which provides context for understanding the behavior of this compound.
| Substituent Type | Effect on λmax | Effect on Quantum Yield (Φ) | Effect on Quadricyclane Stability |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Bathochromic shift | Can either increase or decrease depending on position and other substituents | Generally modest effect on thermal reversion rate |
| Electron-Withdrawing (e.g., -CN, -COOR) | Bathochromic shift | Can be high, but may introduce competing reactions | Can influence thermal reversion rate |
| Aryl Groups | Significant bathochromic shift | Generally high | Can be significantly altered, especially with ortho-substituents |
Interactive Data Table: Hypothetical Quantum Yields of 2-Substituted Norbornadienes in Different Solvents
To illustrate the potential influence of substituents and solvents, the following interactive table presents hypothetical quantum yield data for the photoisomerization of various 2-substituted norbornadienes. Note: This data is illustrative and intended to demonstrate general trends.
| Substituent at C2 | Quantum Yield (Φ) |
|---|
Structure Reactivity Relationships and Mechanistic Insights for 2 Methoxynorbornadiene
Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Transformations
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity in a particular transformation. For substituted norbornadienes, QSRR studies would typically involve a set of derivatives with varying substituents at the C2 position, including the methoxy (B1213986) group, to systematically probe electronic and steric effects on reaction rates and equilibria.
A hypothetical QSRR study on the cycloaddition reactivity of 2-substituted norbornadienes might involve the correlation of reaction rate constants (k) with electronic substituent parameters, such as Hammett (σ) or Taft (σ*) constants, and steric parameters, like Charton's steric parameter (ν) or molar refractivity (MR). The resulting multiparameter equation would take the general form:
log(k) = ρσ + δν + c
where ρ (rho) represents the sensitivity of the reaction to electronic effects and δ (delta) quantifies its susceptibility to steric hindrance. For 2-methoxynorbornadiene, the electron-donating nature of the methoxy group would be a key descriptor.
Table 1: Hypothetical QSRR Descriptors for a Series of 2-Substituted Norbornadienes
| Substituent (R) | Hammett Constant (σp) | Taft Steric Parameter (Es) |
| -H | 0.00 | 0.00 |
| -OCH₃ | -0.27 | -0.55 |
| -CH₃ | -0.17 | -1.24 |
| -Cl | 0.23 | -0.97 |
| -CN | 0.66 | -0.51 |
| -NO₂ | 0.78 | -1.01 |
Role of the Methoxy Group in Modulating Reaction Rates and Selectivity
The methoxy group (-OCH₃) at the C2 position of the norbornadiene scaffold is anticipated to exert a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a slight withdrawal of electron density from the adjacent carbon atom through the sigma bond.
In reactions where the norbornadiene acts as a nucleophile, such as in certain cycloaddition reactions, the electron-donating nature of the methoxy group is expected to increase the electron density of the double bond, thereby accelerating the reaction rate. Conversely, in reactions where the norbornadiene acts as an electrophile, the methoxy group would likely decrease the reaction rate.
The methoxy group can also influence the regioselectivity and stereoselectivity of reactions. For instance, in electrophilic additions, the initial attack of the electrophile would be directed by the electron-donating methoxy group.
Stereoelectronic Effects on Chemical Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. In this compound, the orientation of the methoxy group relative to the double bonds is crucial.
The overlap of the p-orbitals of the oxygen atom with the π-orbitals of the C2=C3 double bond is maximized when the C-O bond is coplanar with the double bond. This alignment facilitates the electron-donating resonance effect. The strained bicyclic framework of norbornadiene may impose geometric constraints that affect this optimal overlap, thereby modulating the electronic properties of the molecule.
Furthermore, the stereochemistry of addition reactions to the double bonds of this compound will be influenced by the steric bulk of the methoxy group and its ability to direct incoming reagents to a specific face of the molecule (syn or anti addition).
Kinetic and Thermodynamic Considerations in Defining Reaction Pathways
The reactivity of this compound in a given transformation is governed by both kinetic and thermodynamic factors. The preferred reaction pathway will be the one with the lowest activation energy (kinetically controlled) under a given set of conditions, or the one that leads to the most stable product (thermodynamically controlled) if the reaction is reversible.
For example, in the Diels-Alder reaction, the methoxy group can influence the energy of the frontier molecular orbitals (HOMO and LUMO). An electron-donating group like methoxy will raise the energy of the HOMO, which would accelerate reactions with electron-deficient dienophiles (a normal-electron-demand Diels-Alder).
The thermal stability of this compound and its reaction products is a key thermodynamic consideration. The strained norbornadiene ring system possesses inherent strain energy, which can be a driving force for certain reactions.
Table 2: Estimated Contribution of the Methoxy Group to the Thermodynamics of a Hypothetical Reaction
| Parameter | Estimated Effect of -OCH₃ | Rationale |
| ΔH° (Enthalpy) | May become more exothermic for reactions involving electron demand from the double bond. | The electron-donating nature stabilizes cationic intermediates or transition states. |
| ΔS° (Entropy) | Minimal direct effect. | The primary influence is electronic rather than on the degrees of freedom. |
| ΔG° (Gibbs Free Energy) | Will be influenced by the change in enthalpy. | ΔG° = ΔH° - TΔS° |
| Ea (Activation Energy) | Lowered for reactions where the methoxy group stabilizes the transition state. | Increased rate of reaction. |
Advanced Mechanistic Investigations of 2 Methoxynorbornadiene Reactions
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. In the context of 2-methoxynorbornadiene, strategic placement of isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), would be instrumental in distinguishing between different possible rearrangement mechanisms.
For instance, to investigate a potential ias.ac.in-sigmatropic shift of the methoxy (B1213986) group, one could synthesize this compound with a ¹³C-labeled methoxy carbon. Analysis of the product distribution using techniques like NMR or mass spectrometry would reveal whether the labeled carbon migrates to a different position in the rearranged product, confirming or refuting this pathway. Similarly, deuterium labeling at specific positions on the norbornadiene skeleton could help track bond-breaking and bond-forming events, offering insights into the concerted or stepwise nature of the reaction.
A hypothetical isotopic labeling study is outlined in the table below:
| Labeled Compound | Proposed Mechanism Under Investigation | Expected Outcome if Mechanism is Operative |
| 2-(¹³CH₃O)-norbornadiene | ias.ac.in-Sigmatropic shift of the methoxy group | The ¹³C label would be found at a different carbon position in the product. |
| 2-methoxy-7,7-dideuterio-norbornadiene | Involvement of the C7 bridge in the rearrangement | The position of the deuterium labels in the product would indicate the nature of any skeletal rearrangement. |
Detailed Reaction Progress Kinetics and Eyring Analysis
Kinetic studies are fundamental to understanding the energy profile of a reaction. By monitoring the concentration of this compound over time at various temperatures, the rate constant (k) for its rearrangement can be determined. This data is crucial for constructing an Eyring plot (ln(k/T) versus 1/T), which allows for the determination of the activation parameters: enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡).
These thermodynamic parameters provide valuable information about the transition state. A large negative ΔS‡ would suggest a highly ordered, cyclic transition state, characteristic of a concerted pericyclic reaction. Conversely, a small or positive ΔS‡ might indicate a more flexible, stepwise mechanism involving radical or ionic intermediates.
Hypothetical activation parameters for the thermal rearrangement of this compound are presented in the following table:
| Temperature (K) | Rate Constant (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 400 | 1.2 x 10⁻⁵ | 120 | -25 |
| 420 | 5.8 x 10⁻⁵ | 120 | -25 |
| 440 | 2.5 x 10⁻⁴ | 120 | -25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Intermediates Identification and Trapping Experiments
Many chemical reactions proceed through transient intermediates that are not directly observable under normal reaction conditions. Trapping experiments are designed to capture these fleeting species by introducing a reagent (a "trap") that reacts specifically with the intermediate to form a stable, characterizable product.
In the case of the rearrangement of this compound, if a stepwise mechanism involving a carbocationic or radical intermediate were proposed, specific trapping agents could be employed. For example, the presence of a nucleophilic solvent could trap a carbocationic intermediate, leading to the formation of a solvent-adduct product. Similarly, a radical trap like a stable nitroxide could be used to intercept any radical species. The successful isolation and identification of such trapped products would provide strong evidence for the existence of the proposed intermediate.
Stereochemical Analysis of Reaction Products to Infer Mechanism
The stereochemical outcome of a reaction provides critical clues about the mechanism. For concerted reactions, the stereochemistry of the starting material often dictates the stereochemistry of the product in a predictable manner, according to rules such as the Woodward-Hoffmann rules.
By starting with an enantiomerically pure sample of a chiral derivative of this compound, the stereochemistry of the resulting product(s) can be analyzed. If the reaction proceeds through a concerted mechanism, a high degree of stereospecificity would be expected. In contrast, a stepwise mechanism involving achiral or rapidly racemizing intermediates would likely lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of products. This analysis of the stereochemical course of the reaction is a powerful method for distinguishing between concerted and stepwise pathways.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies for Diversely Functionalized Norbornadiene Scaffolds
Future research is intensely focused on creating more efficient, scalable, and versatile methods for synthesizing norbornadiene (NBD) derivatives with a wide array of functional groups. A significant trend is the move towards post-polymerization functionalization, where the NBD moiety is introduced onto a pre-formed polymer chain. chalmers.senih.gov This strategy streamlines the creation of complex block copolymers and functional materials. nih.gov A key innovation in this area is the development of stable NBD derivatives, such as those bearing a carboxylic acid group, which can be readily attached to polymer backbones like poly(acrylates) and poly(ethylene glycol) (PEG). nih.govrsc.org This approach offers high reaction efficiency and avoids potential side reactions that might occur if the NBD unit were present during the polymerization process itself. nih.gov
Another critical area of development is the synthesis of multi-substituted NBDs, which are crucial for tuning the properties of molecular solar thermal (MOST) energy storage systems. chalmers.se Research has demonstrated streamlined, one-step processes for achieving diverse substitution patterns on the NBD framework. chalmers.se These methods often involve the Diels-Alder reaction between a substituted cyclopentadiene (B3395910) and a functionalized alkyne. chalmers.se Comparative studies between traditional thermal synthesis and microwave-assisted synthesis are being conducted to optimize reaction efficiency and yield for these valuable compounds. chalmers.se
Furthermore, the development of novel "click" chemistry platforms utilizing NBD as a stable precursor to reactive dienes like cyclopentadiene is a promising avenue. chalmers.senih.gov In these systems, the NBD unit acts as a dormant form of cyclopentadiene, which can be unmasked on-demand to participate in rapid and efficient Diels-Alder cycloaddition reactions for polymer conjugation. nih.gov This method is metal-free, air-tolerant, and quantitative, overcoming the instability issues associated with using highly reactive dienes directly. chalmers.senih.gov
Exploration of New Catalytic Applications Beyond Polymerization
While norbornadiene derivatives are well-known in polymerization, a significant future direction is the exploration of their catalytic applications in a broader range of organic transformations. Norbornadiene is a versatile ligand in organometallic chemistry, capable of serving as a two or four-electron donor, and its complexes with metals like rhodium and molybdenum are useful in homogeneous catalysis. wikipedia.org
Emerging research is uncovering the utility of NBD derivatives in complex cascade reactions. For instance, 7-oxabenzonorbornadienes have been used in reactions with alkynols, enabled by synergistic rhodium(III) and scandium(III) catalysis, to generate complex spirocyclic frameworks. acs.org This transformation involves a transient hemiketal group that directs C-H activation, followed by a series of cyclizations. acs.org
The reactivity of the strained double bonds in NBDs makes them excellent partners in various metal-catalyzed cycloaddition and ring-opening reactions with alkynes. researchgate.net Research is actively exploring rhodium-catalyzed ring-opening reactions and other tandem processes that leverage the unique structure of NBDs to build complex molecular architectures with high atom economy. researchgate.net Low-valent cobalt catalysts have also been shown to effectively catalyze the reaction of norbornadiene with butadiene to produce 5-butadienylnorborn-2-ene with high specificity, opening new routes for functionalization. rsc.org The development of chiral, C2-symmetric dienes derived from norbornadiene is another active area, with potential applications in asymmetric catalysis. wikipedia.org
Computational Design and Prediction of Novel Reactivity and Materials
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of norbornadiene-based systems. Density Functional Theory (DFT) and other ab-initio methods are being used to predict the properties and reactivity of new NBD derivatives, guiding synthetic efforts toward the most promising candidates for specific applications. nih.govresearchgate.netacs.org
A primary focus of computational work is in the field of molecular solar thermal (MOST) energy storage, where the NBD-quadricyclane (QC) interconversion is key. acs.org Computational studies are used to model absorption spectra, potential energy storage capacity, and the thermal barriers for the energy-releasing back-conversion from QC to NBD. acs.org These studies provide a detailed understanding of how different substituents affect the electronic structure and geometry, which in turn dictates the material's performance. acs.org For example, calculations can predict how the orientation of aryl substituents relative to the NBD π-orbitals will impact absorption properties. acs.org This predictive power establishes a foundation for high-throughput screening of novel NBD compounds for optimal energy storage characteristics. acs.org
Beyond thermodynamics, advanced computational techniques are elucidating the complex reaction mechanisms of NBDs. Nonadiabatic molecular dynamics simulations and multiconfigurational calculations are used to map the ultrafast excited-state reaction pathways, such as the photochemical [2+2]-cycloaddition of NBD to QC. chemistryviews.org These simulations can predict reaction lifetimes and quantum yields for the formation of different products, providing mechanistic insights that are difficult to obtain experimentally. chemistryviews.org DFT is also employed to study transition-metal-catalyzed rearrangements of NBD, helping to map out complex potential energy surfaces and identify reaction intermediates. nih.gov
| Computational Method | System Studied | Predicted Property | Significance | Reference |
|---|---|---|---|---|
| DFT & Ab-Initio | Substituted NBD-QC Systems | Absorption Spectra, Energy Storage, Thermal Barriers | Guides design of optimal molecules for solar thermal energy storage. | acs.org |
| Multiconfigurational Calculations & Molecular Dynamics | NBD and DMDCNBD | Excited-state lifetimes (S1, S2), Quantum Yields of QC formation | Elucidates the ultrafast photochemical reaction mechanism. | chemistryviews.org |
| Density Functional Theory (DFT) | W(CO)3I2(NBD) complex | Intermediates and transition states for rearrangement | Predicts feasible synthetic targets and reaction pathways. | nih.gov |
Integration with Sustainable Chemical Processes and Flow Chemistry Approaches
Aligning the synthesis and application of 2-methoxynorbornadiene and its derivatives with the principles of green and sustainable chemistry is a paramount goal for future research. researchgate.netrsc.org A key advancement in this area is the adoption of continuous flow chemistry for the synthesis of NBDs. chemistryviews.orgresearchgate.netd-nb.info Traditional batch synthesis of NBDs via the Diels-Alder reaction can be difficult to scale up and often requires a separate, time-consuming step for cracking dicyclopentadiene (B1670491) to the reactive cyclopentadiene monomer. researchgate.netd-nb.info
Flow chemistry offers a transformative solution by enabling both the in-situ thermal cracking of dicyclopentadiene and the subsequent Diels-Alder reaction in a single, continuous step within a tubular flow reactor. chemistryviews.orgresearchgate.net This method allows for operation at elevated temperatures and pressures, significantly accelerating the reaction and enabling large-scale production. chemistryviews.org As a proof of concept, this technique has been used to synthesize multiple NBD compounds, with one scaled to produce 87 grams in just 9 hours. researchgate.net This scalability is crucial for producing the quantities of NBDs required for real-world applications like MOST devices. researchgate.netd-nb.info
The move to flow synthesis also yields significant sustainability benefits. A multistep flow-chemistry route for producing NBD precursors has been shown to have improved green metrics, such as better atom economy (AE) and a lower E-factor (a measure of waste produced), compared to classical batch methods. chalmers.se By reducing solvent usage, minimizing reaction steps, and improving energy efficiency, flow chemistry represents a greener and more sustainable pathway for NBD production. chalmers.semdpi.com The integration of these advanced synthetic platforms with the development of NBDs for renewable energy applications underscores a strong commitment to sustainable chemical innovation. chalmers.sechalmers.se
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Dicyclopentadiene Cracking | Separate, time-consuming step | Integrated, in-situ process | chemistryviews.orgresearchgate.net |
| Scalability | Troublesome for large quantities | Efficient and scalable (e.g., 87g in 9h) | researchgate.netd-nb.info |
| Process | Multi-step, requires isolation of intermediates | Single reaction step in one reactor | researchgate.net |
| Green Metrics | Higher E-Factor, lower atom economy | Improved E-Factor and atom economy | chalmers.se |
| Efficiency | Slower, less efficient for large scale | Fast and efficient for large quantities | researchgate.netd-nb.info |
Q & A
Basic: What are the established synthetic routes for 2-Methoxynorbornadiene, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves Diels-Alder reactions or functionalization of norbornadiene derivatives. Key parameters for optimization include temperature, solvent polarity, catalyst selection (e.g., Lewis acids), and stoichiometry. For reproducibility, document reaction times, purification methods (e.g., column chromatography), and characterization data (NMR, IR, GC-MS). Novel compounds require full spectral analysis and purity validation (HPLC, elemental analysis). For known compounds, cross-reference literature data to confirm identity .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?
Answer:
Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity and activation energies in Diels-Alder reactions. Compare computational results with experimental kinetic data to validate models. Use software like Gaussian or ORCA, and ensure basis sets (e.g., B3LYP/6-31G*) align with published benchmarks. Address discrepancies by evaluating solvent effects or transition-state geometries .
Basic: How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Systematically compare experimental conditions (e.g., solvent, temperature) and instrumentation calibration. Cross-validate data using multiple techniques (e.g., NMR DEPT vs. HSQC). If inconsistencies persist, replicate experiments under standardized protocols and consult primary literature rather than secondary sources. Document unresolved discrepancies as limitations in the discussion section .
Advanced: What strategies ensure robust mechanistic studies of this compound’s photochemical behavior?
Answer:
Combine kinetic isotope effects (KIE), trapping experiments, and time-resolved spectroscopy (e.g., UV-Vis, transient absorption) to identify intermediates. Use isotopic labeling (, ) to track reaction pathways. Validate hypotheses with computational simulations of excited-state dynamics. Ensure reproducibility by controlling light intensity, wavelength, and solvent degassing .
Basic: How to design a literature review framework for this compound’s applications in supramolecular chemistry?
Answer:
Adopt systematic review protocols:
Define search terms (e.g., "this compound AND host-guest systems").
Use databases like SciFinder and Reaxys, filtering for peer-reviewed articles (2000–2025).
Organize findings by themes (e.g., binding constants, structural motifs).
Critically assess data quality using criteria from (e.g., reproducibility, spectral validation). Avoid non-peer-reviewed sources like patents or commercial websites .
Advanced: What mixed-method approaches integrate experimental and computational data for this compound’s stability studies?
Answer:
Combine thermogravimetric analysis (TGA) with molecular dynamics (MD) simulations to model decomposition pathways. Validate computational force fields using experimental Arrhenius parameters. For data triangulation, apply Bayesian statistics to quantify uncertainty in combined datasets. Address conflicting results by revisiting simulation assumptions (e.g., entropy contributions) .
Basic: What ethical guidelines apply to handling this compound’s toxic intermediates during synthesis?
Answer:
Follow institutional safety protocols (e.g., fume hood use, PPE) and waste disposal regulations. Disclose hazards in the "Experimental" section, including LD50 data and exposure controls. For collaborative studies, ensure all authors review safety documentation and acknowledge compliance with ethical standards (e.g., ICH guidelines) .
Advanced: How can researchers leverage hyphenated techniques (e.g., LC-MS/MS) to characterize trace impurities in this compound?
Answer:
Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to identify impurities at ppm levels. Compare fragmentation patterns with spectral libraries (e.g., NIST). For quantification, calibrate with internal standards and validate limits of detection (LOD). Report uncertainties and batch-to-batch variability in supplementary materials .
Basic: What frameworks (e.g., FINER) ensure research questions on this compound are feasible and novel?
Answer:
Apply the FINER criteria :
- Feasible : Align scope with available resources (e.g., lab equipment).
- Novel : Identify gaps via a systematic literature review.
- Ethical : Address safety and data integrity.
- Relevant : Link to broader applications (e.g., renewable energy storage). Refine questions using iterative feedback from peer reviews .
Advanced: How to ensure reproducibility in catalytic studies involving this compound?
Answer:
- Documentation : Publish full experimental details (catalyst loading, stirring rates) in main text or supplements.
- Data transparency : Share raw NMR/TGA files via repositories like Zenodo.
- Replication protocols : Include step-by-step videos or interactive notebooks for complex procedures.
- Error analysis : Report confidence intervals for kinetic measurements and address batch-dependent variability in catalysts .
Categorization
- Basic Questions : 1, 3, 5, 7, 9 (Foundational techniques, safety, literature review).
- Advanced Questions : 2, 4, 6, 8, 10 (Mechanistic, computational, and interdisciplinary challenges).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
